An In-depth Technical Guide to the Molecular Structure and Properties of 2-Methyl-5-nitrobenzonitrile
An In-depth Technical Guide to the Molecular Structure and Properties of 2-Methyl-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 2-Methyl-5-nitrobenzonitrile (CAS No. 939-83-3), a pivotal intermediate in organic synthesis with significant potential in the pharmaceutical and materials science sectors. This document delineates the molecule's structural characteristics, physicochemical properties, and spectroscopic profile. Furthermore, it offers detailed, field-proven protocols for its synthesis and characterization, grounded in established chemical principles. The guide is designed to equip researchers and drug development professionals with the in-depth knowledge required for the effective utilization of this versatile compound.
Introduction: The Strategic Importance of 2-Methyl-5-nitrobenzonitrile
2-Methyl-5-nitrobenzonitrile, also known as 5-nitro-o-tolunitrile, is an aromatic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a cyano (nitrile) group.[1] The strategic placement of these functional groups imparts a unique reactivity profile, rendering it a valuable building block for the synthesis of more complex molecular architectures. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring, making it susceptible to a variety of chemical transformations. This guide will explore the fundamental aspects of 2-Methyl-5-nitrobenzonitrile, from its core molecular structure to its practical applications in synthetic chemistry.
Molecular Structure and Physicochemical Properties
The molecular formula of 2-Methyl-5-nitrobenzonitrile is C₈H₆N₂O₂, with a molecular weight of 162.15 g/mol .[2] At room temperature, it typically appears as a pale yellow to light brown solid.[1] It exhibits low solubility in water but is soluble in organic solvents such as ethanol and acetone.[1]
Crystal Structure Analysis
X-ray crystallographic studies have provided precise insights into the three-dimensional structure of 2-Methyl-5-nitrobenzonitrile. The compound crystallizes in a monoclinic system.[3] A notable feature of its solid-state structure is that the nitro group is slightly rotated out of the plane of the benzene ring by approximately 10.2 degrees.[3][4] This deviation from planarity can influence the molecule's packing in the crystal lattice and its interactions in solution. The crystal structure is primarily stabilized by van der Waals interactions.[3][4]
| Parameter | Value |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| CAS Number | 939-83-3 |
| Appearance | Pale yellow to light brown solid |
| Melting Point | 104-108 °C |
| Crystal System | Monoclinic |
Synthesis of 2-Methyl-5-nitrobenzonitrile: A Step-by-Step Protocol
The most common and efficient method for the synthesis of 2-Methyl-5-nitrobenzonitrile is the nitration of 2-methylbenzonitrile (o-tolunitrile). This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring. The directing effects of the methyl (ortho-, para-directing) and cyano (meta-directing) groups primarily lead to the formation of the 5-nitro isomer.
Caption: Synthesis of 2-Methyl-5-nitrobenzonitrile via nitration.
Experimental Protocol: Nitration of o-Tolunitrile
Materials:
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2-Methylbenzonitrile (o-tolunitrile)
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ice
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Diethyl ether
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10% Sodium bicarbonate solution
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Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 1.0 equivalent of 2-methylbenzonitrile to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 ratio).
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Maintain the reaction temperature below 10 °C throughout the addition of the nitrating mixture, which should be done dropwise.
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After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30-60 minutes.
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Carefully pour the reaction mixture onto crushed ice with stirring.
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The solid precipitate of 2-Methyl-5-nitrobenzonitrile is then collected by vacuum filtration and washed with cold water until the washings are neutral.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Characterization
The identity and purity of synthesized 2-Methyl-5-nitrobenzonitrile are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will appear as a complex multiplet in the downfield region, influenced by the electron-withdrawing nitro and cyano groups. The methyl protons will appear as a singlet in the upfield region.
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¹³C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon atoms in the molecule. The carbon atoms attached to the electron-withdrawing groups (cyano and nitro) will be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Characteristic absorption bands are expected for:
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C≡N (nitrile) stretch: A sharp, medium intensity band around 2230 cm⁻¹.
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NO₂ (nitro) stretch: Two strong absorption bands, an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.
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C-H (aromatic) stretch: Bands above 3000 cm⁻¹.
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C-H (methyl) stretch: Bands below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 162.15. Fragmentation patterns can provide further structural information.
Reactivity and Synthetic Applications
The presence of the nitro and nitrile groups makes 2-Methyl-5-nitrobenzonitrile a versatile intermediate for a range of chemical transformations.
Caption: Key reactive sites and potential transformations of 2-Methyl-5-nitrobenzonitrile.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (H₂/Pd/C) or metal-acid combinations (e.g., SnCl₂/HCl). The resulting 5-amino-2-methylbenzonitrile is a key precursor for the synthesis of various heterocyclic compounds and pharmaceutical agents.
Transformation of the Nitrile Group
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-methyl-5-nitrobenzoic acid). It can also be reduced to an amine or converted to other functional groups, further expanding its synthetic utility.
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution, although the positions ortho and para to the nitro group are most activated.
Safety and Handling
As with many nitroaromatic compounds, 2-Methyl-5-nitrobenzonitrile should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
2-Methyl-5-nitrobenzonitrile is a highly functionalized and synthetically versatile molecule. Its well-defined molecular structure and predictable reactivity make it an invaluable tool for chemists in both academic and industrial research. This guide has provided a comprehensive overview of its key characteristics and practical methodologies for its synthesis and characterization, empowering researchers to confidently incorporate this compound into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.
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